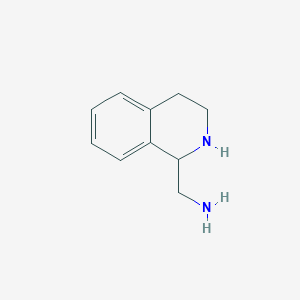

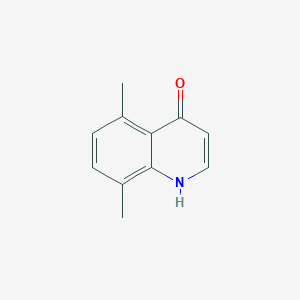

1,2,3,4-Tetrahydroisoquinolylmethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQM) is an organic compound belonging to the class of amines. It is a derivative of the amino acid tryptophan, and is synthesized from it in a two-step process. THIQM has been studied for its potential applications in scientific research, and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Ring-Chain Tautomerism

One of the foundational studies on tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolylmethylamine, focuses on their synthesis and the phenomenon of ring-chain tautomerism. This research highlights the reactivity of 2-aminomethylaniline with 1,3-dicarbonyl compounds, producing a series of 1,2,3,4-tetrahydroquinazoline derivatives. The study illustrates the dependency of enamine-1,2,3,4-tetrahydroquinazoline tautomeric equilibrium on the structure of the dicarbonyl component and the solvent polarity (Zelenin et al., 2004).

Asymmetric Synthesis and Natural Products

Tetrahydroisoquinolines are crucial in synthesizing natural products, predominantly alkaloids, through the asymmetric Pictet–Spengler Reaction. This process involves the acid-mediated condensation of a β-aryl ethylamine with an aldehyde or ketone, followed by ring closure. The significance of tetrahydroisoquinolines in the total synthesis of biologically active natural products, especially alkaloids, is underscored, highlighting their vast applications in medicinal chemistry and drug development (Heravi et al., 2018).

Neuroprotective Properties

Research into 1-methyl-1,2,3,4-tetrahydroisoquinoline, a closely related derivative, has shown potential neuroprotective effects against various dopaminergic neurotoxins, suggesting applications in treating neurological disorders such as Parkinson's disease. These findings indicate that certain tetrahydroisoquinoline derivatives can safeguard neurons from oxidative stress, providing a foundation for developing new therapeutic agents for neurodegenerative diseases (Kotake et al., 2005).

Anticancer Activity

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been explored, with derivatives exhibiting cytotoxicity against various cancer cell lines. This research underscores the potential of tetrahydroisoquinoline derivatives in oncology, offering new avenues for anticancer drug development (Redda et al., 2010).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines presents innovative approaches to creating bioactive compounds. This research highlights novel catalytic strategies for synthesizing tetrahydroisoquinoline scaffolds, expanding the toolkit available for constructing complex, bioactive molecules (Liu et al., 2015).

Mecanismo De Acción

Target of Action

1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq and its derivatives have a broad spectrum of action in the brain . For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

It’s known that thiq and its derivatives have effects on dopamine metabolism . In particular, 1MeTIQ has been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine .

Result of Action

It’s known that 1metiq, a derivative of thiq, displays neuroprotective properties . It can interact with the agonistic conformation of dopamine receptors . Moreover, it has been suggested that THIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered THIQ in high doses .

Action Environment

It’s known that the complex tumor environment, along with the drawbacks of existing drugs, makes cancer a global health problem . THIQ, due to its wide range of pharmacological properties, holds a significant position in medicinal chemistry . It has been suggested that THIQ has great potential in anticancer drug design .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJAYPARCLIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

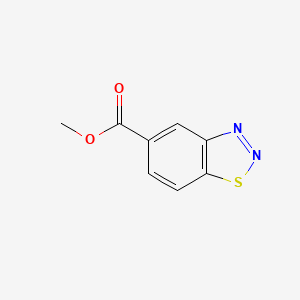

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)